molecular formula C11H12O2 B6164456 3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol CAS No. 1823871-89-1

3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol

Cat. No.: B6164456
CAS No.: 1823871-89-1
M. Wt: 176.2
InChI Key:
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Description

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol typically involves a multi-step process. One common method is the catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method uses a catalysis system of copper (II) and bisoxazoline (BOX) to efficiently construct the spirocyclic structure with high enantioselectivity and diastereoselectivity . Another approach involves the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O), yielding the desired spirocyclic product in high yields .

Industrial Production Methods

Industrial production of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is less common due to the complexity of the synthesis and the need for specialized catalysts and reaction conditions. advancements in catalytic processes and scalable synthetic methods may facilitate its production in the future.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3H-spiro[2-benzofuran-1,3’-piperidine]
  • 3H-spiro[2-benzofuran-1,3’-pyrrolidine]
  • 3H-spiro[1-benzofuran-2,1’-cyclohexane]

Uniqueness

3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different spatial arrangement and electronic distribution, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1823871-89-1

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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